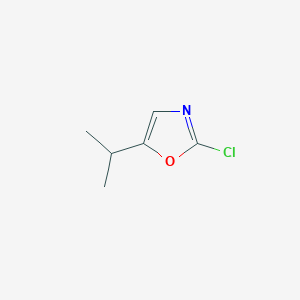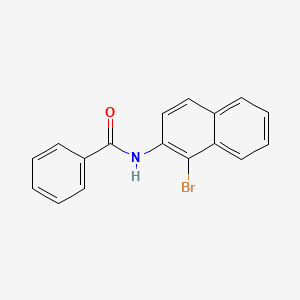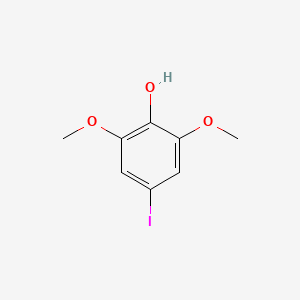
4-(3,4-Difluorophenyl)phenol
概要
説明
4-(3,4-Difluorophenyl)phenol is an organic compound that features a phenol group substituted with two fluorine atoms at the 3 and 4 positions on one of the phenyl rings
作用機序
Target of Action
It’s known that phenolic compounds, including fluorinated phenols, can interact with various biological targets . For instance, they can bind to proteins, influence enzyme activities, and interact with cell membranes .
Mode of Action
Phenolic compounds generally exert their effects through their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . They can also interact with cellular targets, leading to changes in cell function .
Biochemical Pathways
For instance, they can activate antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibit cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), and modulate cell survival or apoptosis .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular levels, such as influencing gene expression, modulating cell signaling pathways, and affecting cellular redox status .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3,4-Difluorophenyl)phenol. For instance, the presence of other chemicals, pH, temperature, and biological factors can affect its bioavailability and activity .
生化学分析
Biochemical Properties
The biochemical properties of 4-(3,4-Difluorophenyl)phenol are largely determined by its phenolic structure and the presence of fluorine atoms. Phenolic compounds are known to interact with proteins, altering their structure and properties . These interactions can occur via covalent linkages or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Phenolic compounds are generally metabolized via the shikimic acid pathway in plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which couples a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3,4-Difluorophenyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the compound to its corresponding hydroquinone.
Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles under appropriate conditions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid, and alkyl halides. Reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines are employed, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic halogenation can yield halogenated phenols, while nucleophilic substitution can produce a variety of substituted phenols with different functional groups.
科学的研究の応用
4-(3,4-Difluorophenyl)phenol has several scientific research applications:
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
4-(3,4-Difluorophenyl)phenol can be compared with other fluorinated phenols, such as 2,4-difluorophenol and 3,5-difluorophenol . These compounds share similar chemical properties but differ in their substitution patterns, which can influence their reactivity and applications. For example, 2,4-difluorophenol may have different electrophilic substitution reactivity compared to this compound due to the position of the fluorine atoms.
List of Similar Compounds
- 2,4-Difluorophenol
- 3,5-Difluorophenol
- 2,3-Difluorophenol
- 2,5-Difluorophenol
These compounds are structurally related to this compound and can be used for comparative studies to understand the effects of fluorine substitution on phenol reactivity and applications.
特性
IUPAC Name |
4-(3,4-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHKORIKELTHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463707 | |
| Record name | 4-(3,4-difluorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108185-80-4 | |
| Record name | 4-(3,4-difluorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(Trifluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B3045397.png)







![Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-](/img/structure/B3045412.png)


